![molecular formula C7H4ClNOS B1356116 2-Chlorobenzo[d]thiazol-6-ol CAS No. 2591-16-4](/img/structure/B1356116.png)
2-Chlorobenzo[d]thiazol-6-ol
Vue d'ensemble
Description
2-Chlorobenzo[d]thiazol-6-ol, commonly known as CBTO, is a molecule belonging to the family of benzo[d]thiazoles. It has antimicrobial, antioxidant, and anticancer properties and may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death .
Synthesis Analysis
The synthesis of 2-arylbenzothiazole derivatives, which includes this compound, involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The molecular formula of this compound is C7H4ClNOS and its molecular weight is 185.63 g/mol.Applications De Recherche Scientifique
Antimicrobial Activity
2-Chlorobenzo[d]thiazol-6-ol derivatives demonstrate significant antimicrobial properties. For instance, a study by Bhatt and Sharma (2017) on 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives showed moderate to excellent activity against various bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Bhatt & Sharma, 2017).
Corrosion Inhibition
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives, including this compound, for their potential as corrosion inhibitors for iron. The study provided insights into the molecular interactions and effectiveness in preventing corrosion (Kaya et al., 2016).
Antiviral Properties
The antiviral activity of derivatives of this compound has been noted, particularly against tobacco mosaic virus. A study by Chen et al. (2010) synthesized specific derivatives and identified compounds with significant anti-tobacco mosaic virus activity (Chen et al., 2010).
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel thiazolidinone and oxadiazole derivatives. Gilani et al. (2011) synthesized novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives and tested their antimicrobial properties against various pathogens (Gilani et al., 2011).
Quantum Chemical Analysis
A theoretical study by Assad, Ganjoo, and Sharma (2022) involved quantum chemical analysis of Thiazole derivatives including this compound. The study focused on understanding the electronic structure and its implications for corrosion mitigation (Assad et al., 2022).
Safety and Hazards
The safety data sheet for 2-Chlorobenzo[d]thiazol-6-ol suggests that it may cause an allergic skin reaction and could be harmful if inhaled . Personal precautions such as wearing suitable personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area are recommended .
Orientations Futures
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . This suggests that 2-Chlorobenzo[d]thiazol-6-ol and its derivatives could be further explored for potential therapeutic applications.
Mécanisme D'action
Target of Action
The primary targets of 2-Chlorobenzo[d]thiazol-6-ol are the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, making the compound potentially useful as an anti-inflammatory and analgesic agent .
Analyse Biochimique
Biochemical Properties
2-Chlorobenzo[d]thiazol-6-ol plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These interactions are crucial as COX enzymes are involved in the biosynthesis of prostaglandins, which mediate inflammation and pain. By inhibiting COX-2, this compound exhibits anti-inflammatory properties, while its interaction with COX-1 can lead to gastrointestinal side effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound has been shown to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. This compound binds to the active sites of COX enzymes, inhibiting their activity and subsequently reducing the production of pro-inflammatory prostaglandins . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under specific conditions, but its efficacy may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory effects, although potential adverse effects on cellular function may also arise .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without notable toxicity . At higher doses, this compound can cause adverse effects, including gastrointestinal irritation and potential toxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit enzymes in the arachidonic acid pathway, thereby reducing the production of inflammatory mediators . Additionally, this compound can affect the levels of metabolites involved in cellular energy production and signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-chloro-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQROWYFLXIWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311998 | |
| Record name | 2-Chloro-6-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2591-16-4 | |
| Record name | 2-Chloro-6-benzothiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


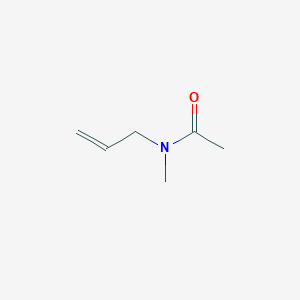



![1-[4-(Ethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1356056.png)
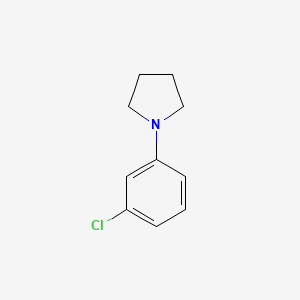
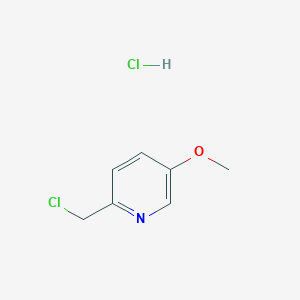
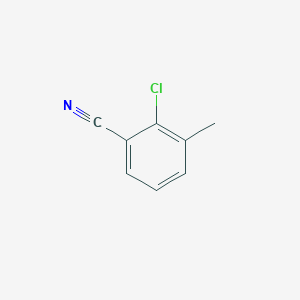

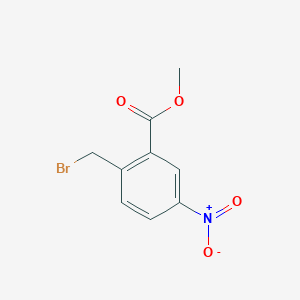
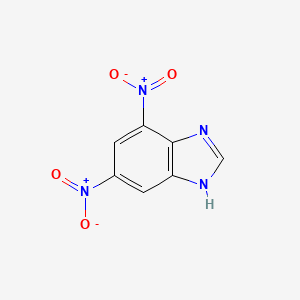


![2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1356084.png)